Cambendazole CAS registry number and chemical structure.
Cambendazole CAS registry number and chemical structure.
For Research Use Only. Not for human or veterinary use.
This technical guide provides an in-depth overview of Cambendazole, a benzimidazole anthelmintic agent. It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, mechanism of action, and experimental evaluation.
Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Registry Number | 26097-80-3 | [1][2][3][4] |
| Molecular Formula | C14H14N4O2S | [1] |
| Molecular Weight | 302.35 g/mol | |
| IUPAC Name | Isopropyl N-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-6-yl]carbamate | |
| Canonical SMILES | O=C(OC(C)C)NC1=CC=C2NC(=NC2=C1)C=3N=CSC3 | |
| InChI Key | QZWHWHNCPFEXLL-UHFFFAOYSA-N | |
| Appearance | Odorless, white crystalline solid | |
| Melting Point | 238-240°C (decomposition) | |
| Solubility | Soluble in alcohol and dimethylformamide; sparingly soluble in acetone; slightly soluble in benzene; very slightly soluble in 0.1M HCl; practically insoluble in isooctane and water (0.02 mg/ml). |
Mechanism of Action
Cambendazole, like other benzimidazoles, exerts its anthelmintic effect primarily by targeting the structural protein β-tubulin in parasites. This interaction is fundamental to its selective toxicity.
The key steps in its mechanism of action are:
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Binding to β-Tubulin: Cambendazole selectively binds with high affinity to the β-tubulin subunit of parasitic microtubules. This binding is significantly stronger than its affinity for mammalian tubulin, which is a key factor in its therapeutic index.
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Inhibition of Microtubule Polymerization: This binding event disrupts the polymerization of tubulin dimers into microtubules, effectively halting their assembly and leading to a progressive loss of these crucial cytoskeletal structures.
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Disruption of Cellular Functions: The depolymerization of microtubules impairs essential cellular processes in the parasite that are dependent on a functional cytoskeleton. These include:
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Cell Division (Mitosis): Disruption of the mitotic spindle.
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Nutrient Absorption: Specifically, the microtubule-dependent uptake of glucose from the host is inhibited, leading to energy deprivation.
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Intracellular Transport: Movement of organelles and vesicles.
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Maintenance of Cell Shape and Motility.
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The culmination of these effects leads to paralysis and eventual death of the parasite.
Caption: Mechanism of action of Cambendazole.
Experimental Data: Anthelmintic Efficacy
The following tables summarize quantitative data from various preclinical studies evaluating the efficacy of Cambendazole against a range of helminth parasites.
Table 1: Efficacy of Cambendazole in Calves
| Parasite Species | Developmental Stage | Dose (mg/kg) | Efficacy (%) |
| Dictyocaulus viviparus | Mature | ≥ 35 | 80 |
| Dictyocaulus viviparus | Immature "arrested" | 60 | 71 |
| Haemonchus placei | Adult | 15 - 60 | 90 - 99 |
| Ostertagia spp. | Adult | 15 - 60 | 90 - 99 |
| Ostertagia spp. | Arrested Larvae | 60 | 90 |
| Trichostrongylus axei | Adult | 15 - 60 | 90 - 99 |
| Cooperia oncophora | Adult | 15 - 60 | 90 - 99 |
| Cooperia spp. | Immature | 15 - 60 | High |
| Nematodirus spp. | Adult | 30 | 81 |
| Nematodirus spp. | Adult | 40 | 94 |
| Nematodirus spp. | Adult | 60 | 99 |
| Nematodirus spp. | Immature | 60 | 99 |
Table 2: Efficacy of Cambendazole in Lambs
| Parasite Species | Developmental Stage | Dose (mg/kg) | Efficacy (%) |
| Nematodes | Immature & Mature | 15 - 30 | High |
| Moniezia expansa | Scolices | 15 - 30 | 81 (reduction) |
Table 3: Efficacy of Cambendazole in Ponies (Critical Test Method)
| Parasite Species | Developmental Stage | Dose (mg/kg) | Efficacy |
| Large Strongyles (S. vulgaris, S. edentatus, S. equinus) | Adult | 20 | Highly Effective |
| Small Strongyles | Adult | 20 | Highly Effective |
| Oxyuris equi | 4th Stage Larvae | 20 | 95 - 100% |
Experimental Protocols
Detailed methodologies from key studies are outlined below to provide a framework for designing and interpreting experiments with Cambendazole.
Protocol 1: Larvicidal and Migration Inhibition Assay (Toxocara canis in Mice)
This protocol is adapted from a study evaluating the effects of benzimidazoles on the survival and migratory behavior of Toxocara canis larvae.
Objective: To determine the larvicidal effects of Cambendazole and its ability to inhibit larval migration in a murine model.
Methodology:
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Animal Model: Laboratory mice.
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Infection: Mice are orally inoculated with a standardized number of infective Toxocara canis eggs (e.g., 500 eggs).
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Drug Administration:
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24 hours post-inoculation, treatment is initiated.
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Cambendazole is administered via medicated diet, mixed to a final concentration (e.g., 0.1% w/w). This provides a daily dose range, which should be calculated based on food consumption (e.g., 130-160 mg/kg/day).
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A control group receives a normal, non-medicated diet.
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Treatment Duration and Sample Collection:
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Group A: Mice are maintained on the medicated diet for a set period (e.g., 8 days) and then euthanized.
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Group B: Mice are treated for the same period (e.g., 8 days), then returned to a normal diet for a subsequent period (e.g., 14 days) before euthanasia. This allows for the assessment of delayed drug effects or larval reactivation.
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Larval Recovery and Quantification:
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Following euthanasia, tissues (liver, lungs, brain, and carcass) are harvested.
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Larvae are recovered from the liver, lungs, and carcass using pepsin digestion.
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Larvae in the brain are counted using press preparations.
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Data Analysis: The number of larvae recovered from each tissue in the treated groups is compared to the control group to determine the percentage reduction (larvicidal effect) and the distribution of larvae among tissues (migration inhibition).
Protocol 2: Cestode Larval Development Inhibition Assay (in Flour Beetles)
This protocol is based on a study comparing the effects of various anthelmintics on the development of hymenolepidid cestodes.
Objective: To assess the inhibitory effect of Cambendazole on the larval development of cestodes using an intermediate host model.
Methodology:
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Intermediate Host: Flour beetles (Tribolium confusum).
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Infection: Beetles are infected with cestode eggs (e.g., Hymenolepis diminuta, H. nana, or H. microstoma).
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Drug Administration:
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From day 1 post-infection, beetles are fed continuously on flour mixed with Cambendazole at a specified concentration (e.g., 10% w/w).
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A control group is fed on unadulterated flour.
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Treatment Duration: The experiment is run for a period sufficient for larval development in the control group (e.g., 10 days).
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Assessment of Development:
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At the end of the experimental period, beetles are dissected.
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The developmental stage and number of parasites are recorded.
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Inhibition is determined by comparing the developmental stage of parasites from treated beetles (e.g., many remaining as oncospheres) to the fully developed cysticercoids in the control group.
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Recovery Assessment (Optional): To determine if the effect is static or cidal, a subset of treated beetles can be returned to a drug-free diet for an additional period (e.g., 9 days) to observe if inhibited larvae can resume development.
Caption: Experimental workflow for Toxocara canis study.
